Hydrophobicity-Driven Differentiation: XLogP3 Shift Relative to the Des‑Methyl Analog
The 3‑(4‑methylphenyl)‑2‑(pyrrolidin‑1‑yl)quinoline (target compound) exhibits a predicted octanol–water partition coefficient (XLogP3) of 5.1, whereas the direct comparator 3‑phenyl‑2‑(pyrrolidin‑1‑yl)quinoline (CAS 339102‑76‑0) yields an XLogP3 of 4.3 (both values computed by identical algorithm, PubChem release 2025.09.15) [1][2]. This +0.8 log-unit increase reflects the added methyl group at the para position of the 3‑aryl ring and is consistent with a Hansch π‑value of approximately 0.5–0.6 for a phenyl→tolyl substitution, further amplified by the electron‑rich quinoline environment.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.1 |
| Comparator Or Baseline | 3‑Phenyl‑2‑(pyrrolidin‑1‑yl)quinoline (CAS 339102‑76‑0): XLogP3 = 4.3 |
| Quantified Difference | ΔXLogP3 = +0.8 (≈ 6‑fold theoretical increase in octanol‑phase partitioning) |
| Conditions | Computed using XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
A 0.8 log-unit increase in XLogP3 translates into substantially higher membrane permeability and potentially different organ distribution, making the methylated compound the preferred choice for cell‑based assays requiring improved intracellular access or for structure‑permeability relationship studies where a more lipophilic probe is needed.
- [1] PubChem Compound Summary for CID 1486693, XLogP3 = 5.1. View Source
- [2] PubChem Compound Summary for CID 11258894, 3-phenyl-2-(1-pyrrolidinyl)quinoline (CAS 339102-76-0), XLogP3 = 4.3. View Source
